
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). The mTOR pathway plays a critical role in regulating cell growth, metabolism, and survival. Dysregulation of the mTOR pathway has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Mechanism of Action: The compound’s structure suggests potential interactions with biological targets. It contains a pyridine ring, a sulfonyl group, and an azepane moiety. Researchers have investigated its binding affinity to specific receptors, enzymes, or transporters.
Potential Therapeutic Applications:- Carbonic Anhydrase Inhibitors : Given its structural resemblance to known carbonic anhydrase inhibitors, investigations have focused on its inhibitory activity against carbonic anhydrase isoenzymes . These enzymes play roles in various diseases, including glaucoma and cancer.
Organic Synthesis
Copper-Catalyzed Cyclization: Researchers have developed a copper-catalyzed regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides to synthesize 1,2-dihydropyridines . This method provides an alternative route for constructing 1,2-dihydropyridines and 3-functionalized multi-substituted pyridines.
Agrochemicals
Pest Control: The compound’s structural features may be relevant for designing novel pesticides or insecticides. Researchers investigate its efficacy against pests and its impact on non-target organisms.
Propiedades
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c21-18-8-4-3-7-16(18)13-22-19(25)15-23-14-17(9-10-20(23)26)29(27,28)24-11-5-1-2-6-12-24/h3-4,7-10,14H,1-2,5-6,11-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQPSLRHNWERPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2740387.png)
![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2740389.png)

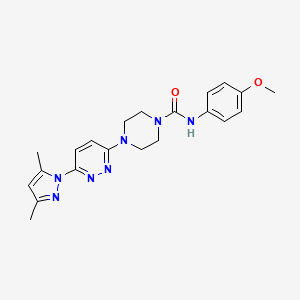
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3-thiazol-2-yl)urea](/img/structure/B2740392.png)

![2-Benzyl-7-chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2740396.png)
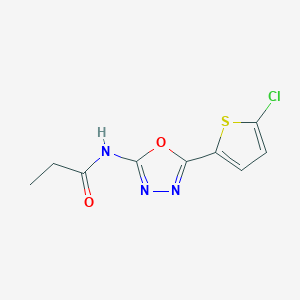


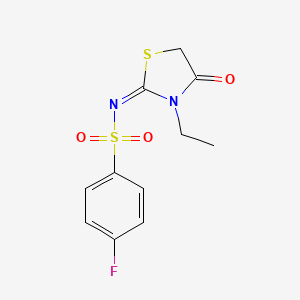
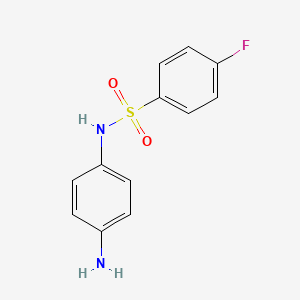
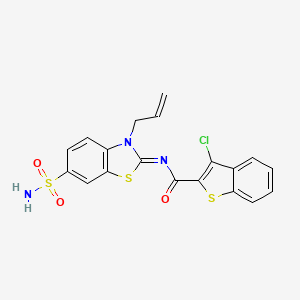
![3-[(4-Nitrophenyl)methyl]thiochromen-4-one](/img/structure/B2740410.png)